
(2R)-2-(2,6-Difluorophenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,6-Difluorophenyl)propan-1-amine, also known as DFPP, is a chiral compound that belongs to the class of amine compounds. DFPP has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of (2R)-2-(2,6-Difluorophenyl)propan-1-amine is not fully understood. However, it has been shown to interact with a variety of molecular targets, including enzymes, receptors, and ion channels. (2R)-2-(2,6-Difluorophenyl)propan-1-amine has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which play a role in the pathogenesis of Alzheimer's and Parkinson's disease. (2R)-2-(2,6-Difluorophenyl)propan-1-amine has also been shown to modulate the activity of receptors such as the N-methyl-D-aspartate (NMDA) receptor and the serotonin receptor, which are involved in the regulation of neuronal function.
Biochemical and Physiological Effects
(2R)-2-(2,6-Difluorophenyl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are thought to play a role in the pathogenesis of neurodegenerative diseases. (2R)-2-(2,6-Difluorophenyl)propan-1-amine has also been shown to modulate the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine, which are involved in the regulation of neuronal function.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-(2,6-Difluorophenyl)propan-1-amine has several advantages for use in lab experiments. It is a chiral compound, which means that it can be used to study the effects of stereoisomerism on biological activity. (2R)-2-(2,6-Difluorophenyl)propan-1-amine is also a relatively small molecule, which makes it easier to study its interactions with molecular targets. However, (2R)-2-(2,6-Difluorophenyl)propan-1-amine also has some limitations. It is a highly reactive compound and can be difficult to handle in the lab. It also has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on (2R)-2-(2,6-Difluorophenyl)propan-1-amine. One area of research is the development of (2R)-2-(2,6-Difluorophenyl)propan-1-amine-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the study of the effects of (2R)-2-(2,6-Difluorophenyl)propan-1-amine on other molecular targets, such as ion channels and transporters. Additionally, the development of new synthesis methods for (2R)-2-(2,6-Difluorophenyl)propan-1-amine could lead to the discovery of new analogs with improved biological activity.
Méthodes De Synthèse
(2R)-2-(2,6-Difluorophenyl)propan-1-amine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,6-difluorobenzaldehyde with (R)-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The product is then purified using chromatography techniques to obtain pure (2R)-2-(2,6-Difluorophenyl)propan-1-amine.
Applications De Recherche Scientifique
(2R)-2-(2,6-Difluorophenyl)propan-1-amine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (2R)-2-(2,6-Difluorophenyl)propan-1-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(2R)-2-(2,6-difluorophenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-6(5-12)9-7(10)3-2-4-8(9)11/h2-4,6H,5,12H2,1H3/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRJKFMENUPWMZ-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

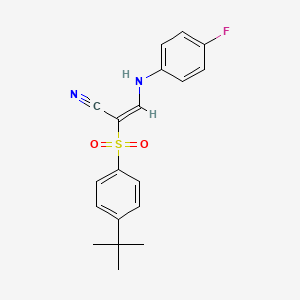
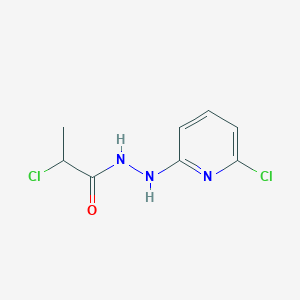

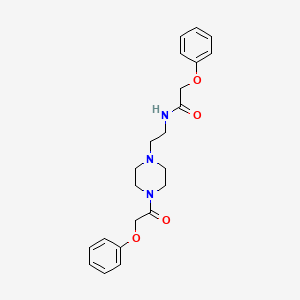
![4-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2360510.png)

![8-chloro-N-(3,4-dimethoxyphenethyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2360513.png)
![[5-Amino-2-(4-chlorophenoxy)phenyl]methanol](/img/structure/B2360514.png)
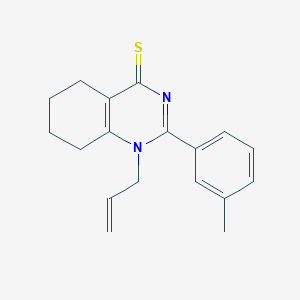
![2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenylacetamide](/img/structure/B2360517.png)
![1-(6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-6-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2360519.png)
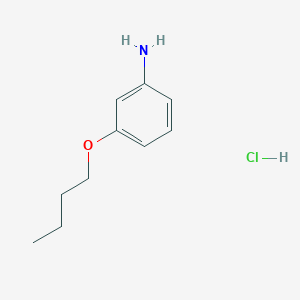

![3-bromo-N-[2-(3,5-dimethylpyrazol-1-yl)propyl]benzamide](/img/structure/B2360524.png)